molecular formula C26H29NO7S B281076 Ethyl 5-{(cyclohexylcarbonyl)[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Ethyl 5-{(cyclohexylcarbonyl)[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Numéro de catalogue B281076
Poids moléculaire: 499.6 g/mol
Clé InChI: PPJANEUEWZLBIG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 5-{(cyclohexylcarbonyl)[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, commonly known as ESI-09, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications in various diseases. ESI-09 is a selective inhibitor of the RAC1-GEF Trio, which is a protein that plays a crucial role in cell migration, proliferation, and survival.

Mécanisme D'action

ESI-09 selectively inhibits the RAC1-GEF Trio protein, which plays a crucial role in cell migration, proliferation, and survival. RAC1 is a small GTPase that regulates the actin cytoskeleton and is involved in various cellular processes, including cell migration and invasion. The RAC1-GEF Trio protein activates RAC1 by promoting the exchange of GDP for GTP, which leads to the activation of downstream signaling pathways. By inhibiting the RAC1-GEF Trio protein, ESI-09 blocks the activation of RAC1 and downstream signaling pathways, leading to the inhibition of cell migration, proliferation, and survival.
Biochemical and Physiological Effects
ESI-09 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells by blocking the activation of RAC1 and downstream signaling pathways. ESI-09 has also been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, ESI-09 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Avantages Et Limitations Des Expériences En Laboratoire

ESI-09 has several advantages and limitations for lab experiments. One advantage is that it is a selective inhibitor of the RAC1-GEF Trio protein, making it a useful tool for studying the role of RAC1 in various cellular processes. Additionally, ESI-09 has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation is that ESI-09 has poor solubility in water, which can make it difficult to work with in certain experiments.

Orientations Futures

There are several future directions for the study of ESI-09. One direction is to further investigate its potential as a therapeutic agent for cancer treatment. Additionally, ESI-09 has shown promise as a potential treatment for neurodegenerative diseases, and further studies are needed to fully understand its neuroprotective effects. Another direction is to investigate the potential of ESI-09 as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Finally, further studies are needed to optimize the synthesis and solubility of ESI-09 to make it a more useful tool in lab experiments.

Méthodes De Synthèse

ESI-09 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of ESI-09 involves the reaction of 2-methyl-1-benzofuran-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-methoxybenzenesulfonyl chloride to form the sulfonyl chloride intermediate. The final step involves the reaction of the sulfonyl chloride intermediate with cyclohexyl isocyanide and ethyl alcohol to form ESI-09.

Applications De Recherche Scientifique

ESI-09 has been extensively studied in various scientific research applications. It has been shown to inhibit the migration and invasion of cancer cells, making it a potential therapeutic agent for cancer treatment. ESI-09 has also been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, ESI-09 has been studied for its potential anti-inflammatory effects and has been shown to inhibit the production of pro-inflammatory cytokines.

Propriétés

Formule moléculaire

C26H29NO7S

Poids moléculaire

499.6 g/mol

Nom IUPAC

ethyl 5-[cyclohexanecarbonyl-(4-methoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C26H29NO7S/c1-4-33-26(29)24-17(2)34-23-15-10-19(16-22(23)24)27(25(28)18-8-6-5-7-9-18)35(30,31)21-13-11-20(32-3)12-14-21/h10-16,18H,4-9H2,1-3H3

Clé InChI

PPJANEUEWZLBIG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)OC)C

SMILES canonique

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)OC)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.